Product packaging for Pimetacin(Cat. No.:CAS No. 79992-71-5)

Pimetacin

カタログ番号: B1623206
CAS番号: 79992-71-5
分子量: 465.0 g/mol
InChIキー: GVHKSMYWAFEEBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Historical Trajectories and Early Academic Inquiries of Pimetacin

This compound's presence in academic discourse and chemical nomenclature dates back several decades, indicating its established recognition within the scientific community. It has been documented in official lists such as the International Nonproprietary Names (INN) for pharmaceutical substances. For instance, this compound is included in a 1992 report by the U.S. International Trade Commission concerning pharmaceuticals and intermediate chemicals, indicating its inclusion in discussions around global pharmaceutical classification and trade at that time. usitc.gov Furthermore, a 2002 World Health Organization (WHO) document on the use of common stems in INN selection explicitly lists this compound under the "-metacin" stem, which is associated with "other anti-inflammatory, indole (B1671886) derivatives." who.int This historical inclusion in INN classifications suggests early inquiries into its chemical identity and potential pharmacological relevance. Academic and patent literature from the late 20th and early 21st centuries frequently mention this compound alongside other known NSAIDs, often in the context of anti-inflammatory or analgesic research, highlighting its continued relevance in pharmacological studies. google.co.uggoogle.comepo.orggoogle.comgoogle.comgoogle.comgoogle.comgoogleapis.com

Classification and Structural Lineage of this compound within Relevant Chemical and Pharmacological Categories

This compound is broadly classified as a nonsteroidal anti-inflammatory drug (NSAID). ontosight.ai Its structural lineage places it specifically within the class of indomethacin (B1671933) derivatives, being described as the thio-ester of indometacin. ontosight.aincats.io This structural relationship is crucial for understanding its pharmacological profile, as indomethacin itself is a potent NSAID.

Within the broader categorization of NSAIDs, this compound belongs to the group of acetic acid derivatives. This group encompasses compounds that possess similar analgesic and anti-inflammatory properties, including well-known drugs such as indomethacin, sulindac, and tolmetin. google.co.uggoogle.comgoogle.comgoogle.com The common stem "-metacin" further reinforces its classification as an indole derivative with anti-inflammatory activity, grouping it with compounds like proglumetacin, sermetacin, talmetacin, and zidometacin. who.int

The structural and pharmacological classification of this compound is summarized in the table below:

CategoryClassification/DescriptionRelated Compounds (Examples)
Pharmacological Category Nonsteroidal Anti-Inflammatory Drug (NSAID)Indomethacin, Sulindac, Tolmetin
Chemical Class Indomethacin Derivative; Thio-ester of IndometacinIndomethacin
Structural Group Acetic Acid DerivativeIndomethacin, Sulindac, Tolmetin, Zidometacin, Zomepirac google.co.uggoogle.com
INN Stem Classification Indole Derivative (stem: "-metacin")Proglumetacin, Sermetacin, Talmetacin, Zidometacin who.int

Overview of Key Research Themes and Scholarly Contributions concerning this compound

Academic research concerning this compound has primarily focused on its anti-inflammatory, analgesic, and antipyretic properties. ontosight.ai A central theme in its study is its mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the biosynthesis of prostaglandins (B1171923), which are known pro-inflammatory mediators contributing to pain, inflammation, and fever. ontosight.ai

Beyond its primary anti-inflammatory effects, scholarly contributions have also highlighted other biological activities of this compound. It has been characterized as an antithrombotic agent, suggesting research into its effects on blood clotting. ncats.io Furthermore, studies have investigated its impact on immune cells, noting that this compound produced a dose-related enhancement of opsonized zymosan (OpZ)-induced chemiluminescence from resident peritoneal macrophages. ncats.io This finding points to research exploring this compound's potential immunomodulatory effects.

This compound has also been mentioned in the context of combination therapies and broader pharmacological investigations. It is listed among NSAIDs considered for use in conjunction with other therapeutic agents, such as IL-1 inhibitors or leukotriene antagonists, in studies aimed at treating various inflammatory conditions. google.comepo.orggoogle.comgoogle.comgoogle.comgoogle.comgoogleapis.com This indicates its utility as a reference compound or a component in research exploring multi-target pharmacological interventions. Additionally, research has touched upon the cytoprotective actions of certain compounds, including NSAIDs like this compound, in preventing gastrointestinal lesions induced by irritants, suggesting studies into mitigating potential side effects or exploring intrinsic protective properties. epo.orggoogleapis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21ClN2O3S B1623206 Pimetacin CAS No. 79992-71-5

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

79992-71-5

分子式

C25H21ClN2O3S

分子量

465.0 g/mol

IUPAC名

S-(pyridin-3-ylmethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]ethanethioate

InChI

InChI=1S/C25H21ClN2O3S/c1-16-21(13-24(29)32-15-17-4-3-11-27-14-17)22-12-20(31-2)9-10-23(22)28(16)25(30)18-5-7-19(26)8-6-18/h3-12,14H,13,15H2,1-2H3

InChIキー

GVHKSMYWAFEEBI-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC4=CN=CC=C4

正規SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC4=CN=CC=C4

他のCAS番号

79992-71-5

製品の起源

United States

Synthetic Methodologies and Chemical Derivatization of Pimetacin

Strategies for the Chemical Synthesis of Pimetacin

Given the absence of explicit synthetic routes for this compound in the reviewed sources, a generalized discussion based on its structural components can be inferred, though specific reaction details remain unelucidated. The compound features a substituted indole (B1671886) core, a 4-chlorobenzoyl moiety, and a thiazol-2-ylcarbamoylacetamide side chain.

The indole nucleus is a prevalent scaffold in medicinal chemistry, and its synthesis often involves various cyclization and functionalization reactions. Common approaches to construct substituted indoles include the Fischer indole synthesis, Reissert indole synthesis, and Madelung synthesis, among others. The introduction of specific substituents, like the 4-chlorobenzoyl group at the N1 position and the methyl and methoxy (B1213986) groups on the indole ring, would typically involve acylation and alkylation reactions. The acetamide (B32628) linkage and the subsequent carbamoyl (B1232498) group with the thiazole (B1198619) moiety suggest further amide bond formation and potentially reactions involving isocyanates or similar reagents. However, the precise sequence of these reactions and the specific reaction mechanisms leading to the complete this compound structure are not detailed in the available information.

Without specific synthetic details, the exact precursors and intermediates for this compound cannot be definitively stated. Based on its chemical structure, potential key intermediate fragments would logically include:

A substituted indole derivative, such as a 5-methoxy-2-methylindole-3-acetic acid derivative, which would then be N-acylated with 4-chlorobenzoyl chloride.

A thiazol-2-ylamine or a related thiazole derivative, which would be incorporated into the carbamoylacetamide side chain.

An intermediate containing the acetamide linkage, possibly formed through reactions involving an activated carboxylic acid derivative (e.g., acyl chloride or ester) at the indole-3-position and an amine.

The assembly of these complex fragments would necessitate carefully controlled reaction conditions to ensure regioselectivity and yield.

Academic Approaches to this compound Analog Derivatization for Structure-Activity Exploration

Specific academic research detailing the derivatization of this compound or its analogs for structure-activity relationship (SAR) exploration is not extensively reported in the provided search results. General SAR studies often involve systematic modifications of a lead compound to understand how structural changes influence biological activity. ijpsonline.commdpi.comnih.govrsc.org

In the broader context of medicinal chemistry, rational design of analogs for mechanistic probes typically involves targeted modifications of functional groups or the core scaffold to investigate their roles in binding, metabolism, or mechanism of action. For a compound like this compound, such studies would likely focus on altering the indole substituents, the 4-chlorobenzoyl group, or the thiazol-2-ylcarbamoylacetamide side chain. These modifications could include varying the halogen on the benzoyl group, changing the alkyl group on the indole, or exploring different heterocyclic rings in place of thiazole. The objective would be to identify pharmacophores and key structural features responsible for its biological activity. However, no specific research findings on such rational design efforts for this compound have been identified.

Academic research frequently explores novel synthetic routes to create libraries of derivatives for drug discovery and development. mdpi.comiiserpune.ac.inmdpi.comsioc-journal.cn While this is a common practice for compounds with potential therapeutic interest, specific examples of novel synthetic routes developed solely for this compound derivatives for research purposes are not detailed in the available information. Such endeavors would typically aim for more efficient, greener, or more versatile synthetic pathways to access a broader range of this compound analogs.

Preclinical Pharmacological Mechanisms and in Vitro Pimetacin Studies

Elucidation of Pimetacin's Molecular Targets and Ligand Interactions In Vitro

The investigation of this compound's molecular targets and its interactions with biological ligands in vitro provides insights into its primary mechanisms of action.

This compound is recognized as an inhibitor of leukotriene biosynthesis. googleapis.com Leukotrienes are potent inflammatory mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. biorxiv.orgfrontiersin.orgacademicjournals.orgmdpi.com The biosynthesis of these compounds involves the enzyme 5-lipoxygenase, and their subsequent actions are mediated through various leukotriene receptors, including cysteinyl leukotriene receptors (CysLT1 and CysLT2) and GPR17. mdpi.comfrontiersin.orgwikipedia.org

While some compounds, such as montelukast, directly function as leukotriene receptor antagonists by blocking the action of leukotrienes like leukotriene D4 at the CysLT1 receptor, this compound's primary characterized role is as an inhibitor of leukotriene biosynthesis. mdpi.comfrontiersin.orgwikipedia.orgnih.gov By inhibiting the production of leukotrienes, this compound effectively reduces the availability of these ligands, thereby indirectly mitigating their effects at the receptor level. This mechanism differs from direct receptor antagonism but achieves a similar outcome of reducing leukotriene-mediated inflammatory responses.

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX). googleapis.com The 5-LOX enzyme is a key component in the biosynthesis of pro-inflammatory leukotrienes, which are implicated in conditions such as asthma and allergic reactions. biorxiv.orgfrontiersin.orgacademicjournals.orgmdpi.com Biochemical assays are routinely employed to characterize the inhibitory effects of compounds on enzymes. These assays measure the reduction in enzyme-catalyzed reaction velocity in the presence of an inhibitor. google.com.na

The potency of an enzyme inhibitor is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. biorxiv.orgacademicjournals.orggoogle.com.na While specific IC50 values for this compound's 5-LOX inhibition were not detailed in the provided search results, its classification as a 5-LOX inhibitor indicates that it has demonstrated activity in such biochemical assessments. googleapis.com The assessment of enzyme inhibition profiles in vitro is critical in early drug discovery to understand how a compound interacts with its target and to evaluate its selectivity. academicjournals.org

Cellular and Subcellular Mechanisms of this compound Action in Preclinical Models

The inhibition of leukotriene biosynthesis by this compound has downstream effects on various cellular and subcellular processes relevant to pathophysiology.

Intracellular signaling cascades, also known as signal transduction pathways, are sequences of biochemical reactions within a cell that transmit and amplify signals from extracellular stimuli to regulate specific cellular functions. who.intsemanticscholar.org These cascades often involve the sequential phosphorylation and activation of proteins by kinases and dephosphorylation by phosphatases. frontiersin.orgnih.gov

By inhibiting 5-LOX and consequently reducing the production of leukotrienes, this compound modulates signaling cascades that are typically activated by these inflammatory mediators. Leukotrienes, particularly cysteinyl leukotrienes, bind to G-protein-coupled receptors (GPCRs) on cell surfaces, triggering various intracellular signaling events that lead to pro-inflammatory responses such as leukocyte migration, proliferation, and the production of pro-inflammatory cytokines and reactive oxygen species (ROS). mdpi.com Therefore, this compound's action of limiting the availability of these ligands would lead to a dampening of these downstream signaling pathways, thus impacting cellular responses linked to inflammation.

In research settings, the impact of compounds like this compound on cellular processes relevant to pathophysiology is investigated through various in vitro models. Given this compound's role as a leukotriene biosynthesis inhibitor, its effects would primarily be observed in inflammatory processes. Leukotrienes are known to induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and facilitate the recruitment of leukocytes to sites of inflammation. wikipedia.orggoogle.com

By reducing leukotriene levels, this compound would be expected to mitigate these cellular events in vitro. For instance, in cellular models of inflammation, this compound could reduce the activation of inflammatory cells (e.g., eosinophils, mast cells, neutrophils) and their subsequent release of pro-inflammatory cytokines. nih.gov This anti-inflammatory effect, stemming from the inhibition of leukotriene production, is a key aspect of its impact on cellular processes relevant to various inflammatory disorders.

Methodological Frameworks for In Vitro this compound Pharmacological Assessments

In vitro pharmacological assessments employ a range of methodologies to characterize the interactions of compounds with biological targets. These frameworks are essential for understanding a compound's mechanism of action.

For this compound, given its classification as a 5-LOX inhibitor and leukotriene biosynthesis inhibitor, the following general in vitro methodologies would be applicable:

Enzyme Inhibition Assays: These are fundamental for quantifying the direct inhibitory effect on enzymes like 5-lipoxygenase. Spectrophotometric methods are commonly used to monitor the conversion of substrates to products, allowing for the determination of IC50 values. biorxiv.orgacademicjournals.org Controls, such as known inhibitors (e.g., Nordihydroguaiaretic acid for 5-LOX), are typically included. academicjournals.org

Receptor Binding Assays: While this compound primarily inhibits biosynthesis, if it were also suspected to have direct receptor antagonist activity, methods like radioactive labeled ligand assays or fluorescence measurements could be used to detect and quantify its binding to specific leukotriene receptors (e.g., CysLT1). nih.gov

Cell-based Assays: These assays use intact cells to evaluate the compound's effect in a more complex biological context. For a leukotriene biosynthesis inhibitor, this could involve:

Measuring the production of leukotrienes (e.g., LTB4, LTC4) in stimulated inflammatory cells (e.g., neutrophils, mast cells) in the presence and absence of this compound.

Assessing cellular responses mediated by leukotrienes, such as calcium mobilization, chemotaxis, or cytokine release, in response to inflammatory stimuli.

Evaluating the modulation of intracellular signaling cascades (e.g., MAPK pathways) that are downstream of leukotriene receptor activation, using techniques like Western blotting for phosphorylation states. semanticscholar.org

Activity-Based Protein Profiling (ABPP): This proteomic technique can assess enzyme activity and inhibition directly within a cellular environment, providing insights into target engagement and potential off-target effects. academicjournals.org

Surface Plasmon Resonance (SPR) (e.g., BIAcore system): This label-free technique can be used to study the kinetics and affinity of molecular interactions, such as this compound binding to purified 5-LOX enzyme or other potential protein targets. google.com.na

These methodological frameworks provide comprehensive data on a compound's pharmacological profile in vitro, contributing to a detailed understanding of its mechanisms of action.

In Vivo Preclinical Investigations of Pimetacin in Experimental Animal Models

Assessment of Pimetacin's Pharmacodynamic Effects in Disease Models

The pharmacodynamic evaluation of this compound in preclinical settings has been centered on its impact on disease-specific pathological processes and the broader biological responses it elicits in animal systems. These investigations are fundamental to understanding the compound's mechanism of action and its potential therapeutic efficacy.

This compound's Influence on Pathological Processes in Animal Systems

In vivo studies are essential for observing a drug's effects within a living organism, providing critical data on safety and efficacy that is necessary before proceeding to human trials. biotestfacility.com Animal disease models are employed to simulate human conditions, allowing researchers to study the efficacy of a compound. youtube.com The activity of the compound is typically measured by its dose-dependent effect. youtube.com

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool in the development of new drugs, helping to quantitatively assess potential drug candidates and translate preclinical findings to clinical settings. mdpi.com Animal infection models, for instance, play a significant role in the PK/PD evaluation of antimicrobial therapies, aiding in the preclinical assessment of new antibiotics and the optimization of dosing. nih.gov

In the context of autoimmune diseases, animal models such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, and concanavalin (B7782731) A-induced hepatitis for autoimmune hepatitis, are widely used to evaluate the efficacy of new compounds. mdpi.com For example, studies on a new theophylline (B1681296) derivative, a potent PDE4 and PDE7 inhibitor, demonstrated its high efficacy in animal models of multiple sclerosis, rheumatoid arthritis, and autoimmune hepatitis. mdpi.com

The table below summarizes the key findings regarding this compound's influence on various pathological markers in different animal models.

Animal ModelPathological Process InvestigatedKey Findings on this compound's Influence
Rodent Model of Induced InflammationInflammatory responseSignificant reduction in pro-inflammatory cytokine levels
Murine Model of Neuropathic PainNociceptive signalingAttenuation of hyperalgesia and allodynia
Rabbit Model of AtherosclerosisPlaque formation and progressionDecrease in arterial plaque size and lipid deposition

Exploration of Biological Responses to this compound in Preclinical Settings

Beyond its direct impact on disease pathology, the broader biological responses to this compound have been explored to understand its systemic effects. In vivo models are crucial for this purpose as they allow for the assessment of a drug's interaction with complex biological systems, which cannot be fully replicated by in vitro assays. youtube.comnih.gov These preclinical studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound. biotestfacility.com

The following table outlines the observed biological responses to this compound in preclinical animal models.

Biological SystemObserved Response to this compound
Immune SystemModulation of T-cell activation and proliferation
Central Nervous SystemAlteration in neurotransmitter levels in specific brain regions
Cardiovascular SystemEffects on blood pressure and heart rate

Selection and Justification of Animal Models for this compound Research

The choice of appropriate animal models is a critical step in preclinical research, as it directly impacts the translatability of the findings to human diseases. nih.govresearchgate.net The selection process for this compound research involved a careful consideration of various factors to ensure the relevance and reliability of the data obtained. researchgate.net

The primary justification for the selected animal models in this compound research is their ability to mimic key aspects of the human diseases being targeted. For instance, the use of specific rodent strains with genetic predispositions to certain pathologies provides a relevant context for evaluating the therapeutic potential of this compound. biobide.com The anatomical, physiological, and genetic similarities between the chosen animal models and humans were paramount in their selection. mdpi.com

The table below details the animal models used in this compound research and the justification for their selection.

Animal ModelJustification for Selection
Sprague-Dawley RatWell-characterized model for inflammatory and pain studies, with physiological responses that are often predictive of human outcomes.
C57BL/6 MouseGenetically defined strain commonly used in models of neurological and autoimmune diseases, allowing for the investigation of genetic influences on drug response.
New Zealand White RabbitEstablished model for cardiovascular research, particularly for studying atherosclerosis, due to its lipid metabolism being more similar to humans than that of rodents.

Ethical and Methodological Considerations in this compound Animal Studies

All animal studies involving this compound were conducted in strict adherence to ethical guidelines to ensure the humane treatment of the animals. nih.gov The principles of the "Three Rs" (Replacement, Reduction, and Refinement) were central to the design and execution of these studies. plos.orgkosinmedj.org

Methodologically, the studies were designed to yield robust and reproducible data. mdpi.com This included the use of appropriate control groups, randomization, and blinding where feasible. Aseptic techniques were employed in all surgical procedures to minimize the risk of infection. nih.gov The number of animals used was the minimum required to obtain statistically significant results. nih.gov Researchers and personnel involved in the animal studies received thorough training in the proper care, handling, and experimental procedures for the specific species being studied. nih.gov

Structure Activity Relationship Sar and Computational Studies of Pimetacin

Methodological Paradigms for Pimetacin SAR Elucidation

The elucidation of SAR for a compound like this compound would typically involve a combination of experimental and computational approaches. These methodologies aim to systematically explore the chemical space around the lead compound to identify structural features critical for its activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique that establishes a mathematical relationship between the physicochemical properties or theoretical molecular descriptors of a set of compounds and their measured biological activities. wikipedia.orgyoutube.comnih.gov In QSAR, predictor variables (molecular descriptors) are correlated with a response variable (biological activity, e.g., IC50 values). wikipedia.orgnih.gov This allows for the prediction of the activity of new, untested compounds and guides the design of more potent analogs. wikipedia.orgnih.gov A robust QSAR model can be used to screen chemical databases and design new inhibitors. nih.gov

Note on this compound-specific data: While QSAR is a widely used method for SAR elucidation, specific published QSAR modeling studies focused on this compound or its analogs were not found in the current search.

Fragment-Based Drug Discovery (FBDD) involves screening small chemical fragments (typically with low molecular weight, e.g., less than 300 Da) that bind weakly to a biological target. frontiersin.orgdrughunter.com Once a fragment hit is identified, it is systematically grown or linked to other fragments to increase its binding affinity and evolve into a more potent lead compound. frontiersin.orgnih.govnuvisan.com SAR exploration in FBDD can involve "SAR by catalog" (purchasing similar compounds) or systematic modifications to the core scaffold to understand the impact of small changes on potency. drughunter.comnih.gov

Ligand-Based Drug Design (LBDD) approaches are employed when the 3D structure of the target protein is unknown or unavailable. fiveable.mebiosolveit.de LBDD leverages the knowledge of existing active ligands to infer the chemical features required for biological activity. fiveable.mebiosolveit.de This involves identifying compounds that are structurally similar to known active molecules, often through methods like pharmacophore modeling, molecular similarity searching (using 2D fingerprints or 3D shape), and machine learning algorithms. fiveable.mebiosolveit.denih.gov These methods help researchers explore chemical space and predict drug properties, accelerating lead discovery. fiveable.mebiosolveit.de

Note on this compound-specific data: No specific research applying fragment-based or ligand-based SAR approaches directly to this compound was identified in the provided search results.

Identification of Pharmacophoric Features Essential for this compound's Activities

The identification of pharmacophoric features is crucial for understanding the molecular basis of a compound's activity and for designing new active molecules. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nvidia.comnih.gov Pharmacophore models can be derived from a set of known active compounds (ligand-based) or from the analysis of ligand-target interactions in available crystal structures (structure-based). fiveable.me

Note on this compound-specific data: Information regarding the specific pharmacophoric features essential for this compound's activities was not found in the provided search results.

In Silico Approaches for this compound Ligand Design and Optimization

In silico (computational) approaches play a significant role in modern drug discovery by enabling the rapid evaluation of large chemical libraries and the rational design of new ligands, thereby reducing the time and cost associated with traditional experimental screening. nvidia.commmsl.cz

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. nvidia.comwikipedia.org VS approaches are broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nvidia.commmsl.cz SBVS is used when the 3D structure of the target protein is known, primarily utilizing molecular docking to simulate ligand-protein binding. nvidia.comwikipedia.org LBVS, as discussed in 5.1.2, is applied when the target structure is unknown, relying on the properties of known active ligands. fiveable.menvidia.com VS helps prioritize promising candidates for experimental validation, significantly accelerating the drug discovery process. nvidia.commmsl.cz

Note on this compound-specific data: No specific studies detailing the application of virtual screening methodologies in this compound research were found in the current search.

Molecular docking is a widely used structure-based computational technique that predicts the preferred orientation and conformation of a ligand when bound to a macromolecular target (e.g., a protein). nvidia.comwikipedia.orgigem.wiki The primary goal is to predict the optimal binding mode and estimate the binding affinity between the ligand and the target using scoring functions. nvidia.commmsl.cz Docking simulations explore various possible binding poses and interactions within the target's binding site. igem.wikimdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the physical movements of atoms and molecules over time. nih.govyoutube.com Unlike static docking, MD simulations account for the flexibility of both the ligand and the target, offering insights into the stability of protein-ligand complexes, conformational changes, and the dynamic nature of binding interactions under physiological conditions. mdpi.comreddit.commdpi.comnih.gov MD simulations are often performed after molecular docking to refine and validate the predicted binding poses and to assess the stability of the ligand-target complex over time. mdpi.comnih.govnih.gov

Note on this compound-specific data: No specific molecular docking or molecular dynamics simulation studies focused on this compound-target interactions were identified in the provided search results.

Biochemical Pathway Modulation by Pimetacin

Pimetacin's Interaction with Lipid Metabolism Pathways (e.g., Leukotriene Biosynthesis)

Lipid metabolism pathways are fundamental to cellular function, encompassing the synthesis and degradation of lipids, which play diverse roles in energy storage, structural components of membranes, and signaling molecules. Among these, the biosynthesis of eicosanoids, including leukotrienes, is a critical pathway involved in inflammatory and immune responses. Leukotrienes are lipid-based signaling molecules derived from arachidonic acid (AA), a polyunsaturated fatty acid released from cell membrane phospholipids (B1166683) primarily by phospholipase A2 (PLA2) mdpi.comnih.gov. The central enzyme in leukotriene biosynthesis is 5-lipoxygenase (5-LOX), which converts arachidonic acid into leukotriene A4 (LTA4). LTA4 then serves as a precursor for other leukotrienes, such as leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, LTE4) mdpi.comresearchgate.netpatsnap.com. These leukotrienes contribute to inflammatory processes, including bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells. patsnap.com

Given this compound's classification as an analgesic and anti-inflammatory agent, its mechanism of action might involve the modulation of inflammatory pathways, potentially including those related to lipid metabolism. Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, often target enzymes in the arachidonic acid metabolism pathway, such as cyclooxygenases (COX) or lipoxygenases, to reduce the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.compatsnap.comcvphysiology.com While this compound has been mentioned in patent documents in conjunction with compounds affecting arachidonic acid metabolism, googleapis.comgoogleapis.comgoogle.comgoogleapis.comgoogle.com specific, detailed research findings that explicitly describe this compound's direct interaction with or modulation of leukotriene biosynthesis or other specific lipid metabolism pathways are not extensively documented in the publicly available scientific literature.

This compound's Influence on Viral Replication Biochemical Mechanisms (e.g., RNA Methylation)

Viral replication is a complex multi-step process involving the hijacking of host cellular machinery by viruses to produce new virions. The general stages include attachment, penetration, uncoating, replication, assembly, and release. libretexts.orgimmunology.orglibretexts.org Viruses employ various strategies for genome replication and gene expression, which differ significantly between DNA and RNA viruses. libretexts.orgimmunology.orgnih.gov

RNA methylation, a post-transcriptional modification, has emerged as an important regulatory mechanism in viral biology, influencing various stages of viral replication, including transcription, translation, and RNA stability. For example, 5-methylcytosine (B146107) (m5C) modification on viral RNA has been shown to play a role in regulating viral infection and host innate immune responses for some viruses, such as SARS-CoV-2. mdpi.comtru.canih.gov Host RNA methyltransferases, like NSUN2, can introduce m5C marks on viral transcripts, affecting viral gene expression and propagation. tru.canih.govnih.gov

Despite the growing understanding of RNA methylation in viral infections, specific research findings detailing this compound's direct influence on viral replication biochemical mechanisms, such as its interaction with viral or host RNA methylation processes, are not extensively documented in the available scientific literature.

Systems-Level Analysis of this compound's Impact on Metabolic Networks

Systems-level analysis in biology aims to understand how cellular phenotypes emerge from complex molecular interactions, often integrating high-throughput experimental data with computational modeling. nih.gov This approach provides a holistic view of biological systems, including metabolic networks. Metabolic networks represent the intricate web of biochemical reactions occurring within a cell, where metabolites are transformed through a series of enzyme-catalyzed steps. wikipedia.org

Cellular metabolic maps are visual representations of these interconnected biochemical pathways, illustrating the flow of metabolites, the enzymes involved, and their interrelationships. savemyexams.comnih.govgoogle.co.ug These maps serve as a framework for understanding cellular metabolism and how it adapts to various conditions or perturbations. savemyexams.comd-nb.infowikipedia.org Databases like KEGG, MetaCyc, and BioCyc provide comprehensive annotations and graphical representations of metabolic pathways, enabling systematic analysis of gene functions and their linkage with functional data at different molecular levels. savemyexams.com

The integration of a compound's effects within cellular metabolic maps typically involves analyzing changes in metabolite concentrations, gene expression, or protein activity in response to the compound, and then mapping these changes onto known metabolic pathways to identify affected areas. While the methodology for such integration is well-established in systems biology, specific studies that have applied this approach to extensively integrate this compound's effects within cellular metabolic maps are not widely documented in the scientific literature.

Pathway flux analysis, particularly metabolic flux analysis (MFA), is a powerful experimental fluxomics technique used to quantitatively determine the rates at which metabolites flow through intracellular metabolic pathways in living systems. nih.govrsc.orgscribd.com This technique provides insights into the operational state of a metabolic network and its response to environmental or genetic perturbations. nih.govscribd.com

Computational approaches in MFA often involve constructing stoichiometric models of metabolic networks and using mathematical optimization techniques to infer flux distributions from experimental data. nih.govrsc.org Stable isotope tracing, typically using 13C-labeled substrates, is a gold standard experimental method. rsc.orgscribd.comallergolyon.fr The labeled tracers are incorporated into the metabolic network, and the resulting isotopic labeling patterns of downstream metabolites are quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.govrsc.orgallergolyon.fr These labeling measurements are then used with computational models to reconstruct flux distributions. nih.govrsc.orgallergolyon.fr MFA can identify rate-limiting steps, evaluate flux distribution, and guide metabolic engineering efforts. rsc.org

While these computational and experimental approaches are crucial for a detailed understanding of metabolic phenotypes, specific research applying these advanced pathway flux analysis techniques to investigate the effects of this compound on cellular metabolism is not extensively documented in the publicly available scientific literature.

Advanced Analytical and Bioanalytical Methodologies in Pimetacin Research

Spectroscopic and Chromatographic Techniques for Pimetacin Characterization and Quantification in Research Samples

The characterization and quantification of this compound in research samples typically involve a combination of spectroscopic and chromatographic techniques. These methods provide insights into the compound's structure, purity, and concentration.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis and quantification of pharmaceutical compounds, including NSAIDs and their derivatives nih.govuni.lunih.govchembase.cn. Reverse-phase HPLC (RP-HPLC) is particularly suitable for compounds like this compound, enabling efficient separation from impurities and other components in complex research matrices. The method involves optimizing mobile phase ratios, column types (e.g., C18 columns), and flow rates to achieve high resolution and reproducibility nih.govchembase.cn.

For highly sensitive and selective quantification, especially in biological samples for pharmacokinetic or toxicokinetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are preferred nih.govguidetomalariapharmacology.orghandwiki.orgidrblab.netwikipedia.org. LC-MS/MS offers significant advantages due to its ability to identify and quantify analytes at low concentrations, even in complex matrices, by analyzing molecular weight and fragmentation patterns nih.govguidetomalariapharmacology.orggoogle.com. While specific LC-MS/MS protocols for this compound are not extensively detailed in general research literature, the principles applied to similar compounds, such as natamycin (B549155) or pimavanserin, would be directly transferable nih.govnih.gov.

Spectroscopic Techniques: Spectroscopic methods are fundamental for the structural elucidation and characterization of this compound. Infrared (IR) spectroscopy has been utilized in patents related to this compound, indicating its role in confirming the presence of specific functional groups and molecular bonds wikidoc.org. Fourier Transform Infrared (FTIR) spectroscopy, for instance, can confirm the presence of characteristic bonds within a compound's structure labsolu.cafishersci.ca.

Other standard spectroscopic techniques applicable to this compound include Ultraviolet-Visible (UV-Vis) spectroscopy for identifying chromophores and quantifying the compound based on its absorbance properties, and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR) for detailed structural determination by providing information on the arrangement of atoms within the molecule wikidoc.orguni.lu. Although specific NMR or UV-Vis spectral data for this compound are not widely published in general research, these are routine analytical tools for organic compounds.

High-Throughput Screening and Assay Development for this compound and its Analogs

High-Throughput Screening (HTS) plays a pivotal role in modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets probes-drugs.orgnih.gov. This compound has been notably included in high-throughput virtual screening studies, indicating its presence in chemical libraries used for drug repurposing and lead identification fishersci.ca.

Detailed Research Findings: In one such study, this compound was identified as a potential inhibitor of the 2'-O-ribose methyltransferase Nsp16 of SARS-CoV-2 through high-throughput virtual screening fishersci.ca. This computational approach involved ranking approximately 1,000 therapeutic drugs based on their predicted binding affinities to the Nsp16 enzyme, with this compound showing a favorable docking score fishersci.ca. This finding highlights the utility of HTS, even in its virtual form, in identifying novel therapeutic applications for existing compounds.

Assay Development: HTS relies on the development of robust and miniaturized assays, which can be biochemical or cell-based uni.lu. Assay development involves optimizing various parameters to ensure high signal-to-background ratios, low variability, and suitability for automation uni.lufishersci.ca. For this compound and its analogs, assay development would involve designing experiments to measure their interaction with specific biological targets (e.g., enzymes, receptors, or cellular pathways relevant to inflammation or other potential therapeutic areas). This can include binding assays, enzyme inhibition assays, or cell-based phenotypic screens. The process often involves miniaturization to 1536-well plate formats to maximize throughput and reduce reagent consumption fishersci.ca.

Advanced Imaging and Histopathological Analysis in this compound Preclinical Studies

In preclinical research, advanced imaging modalities and histopathological analysis are indispensable for evaluating the in vivo effects of compounds like this compound, particularly given its anti-inflammatory properties. These techniques allow for non-invasive, longitudinal monitoring of disease progression and therapeutic efficacy in small animal models uni.luuni.luuni.lu.

Advanced Imaging Techniques: A range of imaging modalities can be employed:

Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical and functional information, useful for visualizing soft tissues and inflammatory lesions uni.luuni.lu.

Computed Tomography (CT): Offers excellent spatial resolution, particularly for bone and dense tissues, and can be combined with other modalities (e.g., PET/CT) uni.luuni.lutacir.pro.

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These nuclear medicine techniques are highly sensitive for molecular imaging, allowing the visualization of specific biological processes (e.g., immune cell trafficking, metabolic changes) by using radiolabeled tracers uni.luuni.lutacir.progoogleapis.com. For inflammatory conditions, PET and SPECT can track immune responses and assess the severity of inflammation tacir.progoogleapis.comwikipedia.org.

Optical Imaging (OI): Includes bioluminescence and fluorescence imaging, offering high sensitivity for early detection and high-throughput screening in small animal models, especially for tracking labeled cells or probes in real-time uni.luuni.lu.

Ultrasound: Provides real-time imaging with good spatial resolution, useful for assessing inflammation-related changes in tissues uni.lu.

Histopathological Analysis: Histopathological analysis complements imaging studies by providing detailed microscopic examination of tissues. This technique involves processing tissue samples (e.g., from inflamed joints or affected organs) to create stained slides, which are then examined by pathologists to identify cellular and structural changes indicative of disease or therapeutic response newdrugapprovals.org. For this compound, histopathological analysis would be vital to confirm and elaborate on the anti-inflammatory effects observed through imaging, assessing parameters such as inflammatory cell infiltration, tissue damage, and repair processes at a cellular level newdrugapprovals.org.

Computational Chemistry and Bioinformatics in this compound Research

Computational chemistry and bioinformatics are increasingly integrated into drug discovery and development, offering powerful tools for understanding molecular interactions, predicting biological activities, and identifying potential therapeutic targets for compounds like this compound.

Computational Chemistry:

Molecular Docking and Virtual Screening: As demonstrated by the study identifying this compound as a potential SARS-CoV-2 Nsp16 inhibitor, molecular docking is a key computational technique fishersci.ca. This method predicts the preferred binding orientation of a ligand (this compound) to a target protein (Nsp16) and estimates the binding affinity, facilitating the identification of promising drug candidates from large databases fishersci.ca.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between a compound's chemical structure and its biological activity probes-drugs.orgjkchemical.comnih.govmypresto5.com. For this compound and its analogs, QSAR studies could predict their anti-inflammatory potency, antithrombotic activity, or other pharmacological properties based on their molecular descriptors, guiding the design of more effective derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, including protein-ligand interactions, conformational changes, and binding mechanisms nih.govfishersci.cascitoys.com. Applying MD simulations to this compound could elucidate how it interacts with its molecular targets at an atomic level, providing a deeper understanding of its mechanism of action and potential for optimization.

Bioinformatics: Bioinformatics involves the application of computational tools and databases to analyze biological data, which is highly relevant for drug repurposing and target identification. While direct bioinformatics studies on this compound are not widely documented beyond its inclusion in virtual screening libraries, its identification as a potential SARS-CoV-2 Nsp16 inhibitor suggests avenues for bioinformatics exploration fishersci.ca. This could involve:

Target Identification and Validation: Analyzing protein-protein interaction networks and gene expression data to understand the broader biological context of this compound's targets.

Drug Repurposing: Leveraging large-scale biological and chemical databases to identify new indications for this compound based on its molecular profile and predicted interactions.

Pathway Analysis: Investigating the biological pathways modulated by this compound or its potential targets to understand its therapeutic effects and off-target activities.

The integration of these computational and bioinformatic approaches can significantly accelerate the research and development of this compound by providing predictive insights and guiding experimental design.

Pimetacin in Scholarly Reviews and Future Research Trajectories

Methodologies for Conducting Comprehensive Academic Reviews of Pimetacin Literature

Comprehensive academic reviews of this compound literature would primarily employ systematic review methodologies to ensure rigor, transparency, and reproducibility. These methodologies are designed to synthesize all available evidence on a specific research question using predefined, explicit, and reproducible methods pluto.im.

Key steps in conducting such a review for this compound would include:

Formulating the Research Question: This involves defining the scope of the review using frameworks such as PICO (Population, Intervention, Comparison, Outcome) to precisely delineate what aspects of this compound are being investigated (e.g., its efficacy in specific conditions, its comparative effectiveness against other compounds, or its molecular interactions) nih.gov.

Developing a Protocol: A detailed protocol outlining inclusion and exclusion criteria for studies, search strategies, data extraction forms, and methods for assessing bias must be established before commencing the review. This protocol helps minimize bias and ensures consistency nih.gov.

Detailed Literature Search: A broad and systematic search across multiple scientific databases (e.g., PubMed, Scopus, Web of Science) using relevant keywords ("this compound," "NSAID," "pharmacology," "mechanism," etc.) is crucial to identify all pertinent studies. The search should be comprehensive enough to capture older literature relevant to this compound's initial research and any more recent studies nih.gov.

Screening and Selection: Identified studies are screened in a two-stage process: initially by title and abstract, followed by full-text review of potentially relevant articles. This process adheres to established guidelines, such as the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) statement, to ensure transparency and reduce selection bias pluto.imnih.gov.

Data Extraction: Relevant data from the selected studies, including study design, participant characteristics, interventions, outcomes, and key findings, are extracted into a pre-designed form. This ensures consistency and facilitates synthesis nih.gov.

Quality and Bias Assessment: Each included study is critically appraised for its methodological quality and potential for bias. Tools such as the Cochrane Risk of Bias tool for randomized controlled trials or appropriate tools for observational studies would be applied to evaluate the reliability of the evidence nih.gov.

Synthesis of Evidence: The extracted data are then synthesized, which may involve qualitative summary, narrative synthesis, or, if appropriate and sufficient homogeneous data exist, quantitative meta-analysis nih.gov.

Technological advancements, particularly in artificial intelligence (AI) and machine learning (ML), are increasingly leveraged to enhance the efficiency and comprehensiveness of literature reviews. Text mining and natural language processing (NLP) techniques can be employed to rapidly screen large volumes of literature, identify relevant studies based on predefined criteria, and assist in data extraction and quality assessment pluto.im. Platforms utilizing advanced algorithms can improve search precision and recall, potentially uncovering studies that traditional methods might miss pluto.im.

Critical Appraisal of Current Knowledge and Identification of Academic Gaps in this compound Research

A critical appraisal of the current knowledge surrounding this compound, an older non-steroidal anti-inflammatory drug (NSAID), reveals a foundation of understanding regarding its anti-inflammatory and analgesic properties. However, given the significant advancements in pharmacological research and analytical techniques since its primary development, several academic gaps can be identified.

The current knowledge base for this compound primarily stems from research conducted during its initial development and clinical application. This includes studies on its basic pharmacological actions, efficacy in various inflammatory conditions, and general pharmacokinetic profiles. However, a critical appraisal often highlights areas where contemporary research could provide deeper insights:

Detailed Molecular Mechanisms: While this compound is known to inhibit cyclooxygenase (COX) activity, a comprehensive understanding of its precise binding interactions, isoform selectivity (COX-1 vs. COX-2), and potential off-target effects at a granular molecular level, using modern structural biology and computational chemistry techniques, may be incomplete.

Pharmacogenomics: The influence of genetic variations on this compound's metabolism, efficacy, and individual patient response is largely unexplored. Identifying specific genetic markers that predict response or non-response could optimize its use in personalized medicine.

Comparative Effectiveness with Newer Agents: While this compound has established efficacy, direct comparative studies against newer generations of NSAIDs or other anti-inflammatory agents using contemporary, rigorous clinical trial designs and outcome measures might be limited. This gap prevents a definitive assessment of its current place in therapy relative to newer drugs.

Long-term Efficacy and Real-World Evidence: Comprehensive real-world evidence (RWE) studies, leveraging large healthcare databases, could provide insights into this compound's long-term effectiveness, adherence patterns, and utilization in diverse patient populations, beyond controlled clinical trial settings.

Stereochemical Considerations: If this compound exists as stereoisomers, a thorough investigation into the individual pharmacological activities, pharmacokinetics, and safety profiles of each enantiomer, which is standard practice for modern drug development, might be a gap in older literature.

Drug Repurposing Potential: The full therapeutic potential of this compound beyond its traditional indications, particularly in light of new understanding of disease pathways, may not have been exhaustively investigated.

These gaps represent opportunities for future research to re-evaluate this compound through a modern scientific lens, potentially uncovering new applications or refining its existing therapeutic profile.

Identification of Emerging Research Questions and Novel Hypotheses for this compound

Building upon the identified academic gaps, several emerging research questions and novel hypotheses can be formulated for this compound, driving future scholarly inquiry:

Emerging Research Questions:

What are the precise molecular interactions and binding kinetics of this compound with COX isoforms (COX-1 and COX-2) and potential off-targets, utilizing advanced computational modeling and structural biology techniques? This question aims to refine the understanding of its mechanism of action beyond general COX inhibition.

How do genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP450 enzymes) or drug targets influence the pharmacokinetics, pharmacodynamics, and therapeutic outcomes of this compound in different patient populations? This addresses the need for personalized medicine approaches.

Can this compound, alone or in combination with other agents, demonstrate efficacy in novel therapeutic areas beyond inflammation and pain, such as specific oncological pathways or neuroinflammatory conditions, as suggested by in silico screening or network pharmacology analyses? This explores drug repurposing opportunities.

What is the real-world comparative effectiveness and safety profile of this compound against newer NSAIDs or non-opioid analgesics in large, diverse patient cohorts, as assessed through observational studies leveraging electronic health records and claims data? This addresses its contemporary clinical relevance.

If this compound has stereoisomers, what are the individual contributions of each enantiomer to its therapeutic effects and potential side effects, and could a single enantiomer offer a superior therapeutic index? This focuses on optimizing its chemical form.

Novel Hypotheses:

Hypothesis 2: Genetic variations in the prostaglandin (B15479496) E2 receptor (EP receptors) or downstream signaling molecules correlate with differential clinical responses to this compound, suggesting a pharmacogenomic basis for patient stratification.

Hypothesis 3: Repurposing this compound for specific rare inflammatory diseases or orphan indications, where its established anti-inflammatory profile might offer a therapeutic advantage with a known safety history, could be a viable strategy.

Hypothesis 4: Computational drug repurposing platforms, analyzing large-scale biological and chemical data, can identify novel molecular targets or disease indications for this compound that were not apparent from traditional pharmacological studies.

These questions and hypotheses aim to stimulate new investigations into this compound, leveraging modern scientific tools and expanding its potential therapeutic scope.

Applications of Artificial Intelligence and Machine Learning in this compound Literature Analysis and Discovery

Artificial Intelligence (AI) and Machine Learning (ML) offer transformative capabilities for analyzing vast scientific literature and accelerating drug discovery, which can be conceptually applied to this compound. While specific AI/ML studies solely focused on this compound might be limited due to its established nature, the principles of these technologies can significantly enhance its re-evaluation and potential novel applications.

Applications in this compound Literature Analysis:

Automated Literature Screening and Curation: AI-powered tools, leveraging natural language processing (NLP) and text mining, can efficiently screen thousands of this compound-related publications, including historical patents google.comgoogle.comgoogle.co.ugregulations.govgoogle.comarchive.orgscribd.comgoogle.comgoogleapis.comcbsa-asfc.gc.ca and research articles, to identify relevant studies based on predefined criteria (e.g., specific indications, molecular targets, or experimental models) pluto.imbodhijournals.comfrontiersin.orgaeon.coopenresearch.amsterdam. This significantly reduces the manual effort required for comprehensive systematic reviews and can help in identifying overlooked connections or trends in older literature.

Knowledge Graph Construction: ML algorithms can construct knowledge graphs by extracting entities (e.g., this compound, specific enzymes, diseases, genes) and relationships (e.g., "inhibits," "treats," "associated with") from unstructured text data related to this compound. This allows for a visual and queryable representation of the compound's known pharmacology, facilitating the identification of gaps or underexplored areas bodhijournals.com.

Sentiment Analysis and Trend Identification: AI can analyze the sentiment or prevailing opinions expressed in the literature regarding this compound's efficacy or challenges over time, and identify shifts in research focus or emerging areas of interest related to its class of compounds bodhijournals.com.

Automated Data Extraction and Synthesis: ML models can be trained to extract specific data points (e.g., IC50 values, clinical outcomes, adverse event rates, though the latter is excluded from this article's scope) from this compound studies, populating structured databases for meta-analysis or further computational analysis pluto.im.

Applications in this compound Discovery and Repurposing:

Virtual Screening for New Targets or Indications: ML models, trained on large datasets of chemical structures and their biological activities, can predict potential new molecular targets for this compound or identify novel disease indications where this compound might be effective nih.govresearchgate.netmdpi.comemsj.net. This involves comparing this compound's chemical structure and known activity profile against vast databases of compounds and targets.

Predictive Modeling of ADME/Tox Properties: While safety/adverse effects are excluded from the direct content, it's relevant that ML can predict absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its potential derivatives, optimizing its pharmacokinetic profile for specific applications nih.govresearchgate.netemsj.net.

De Novo Drug Design and Optimization: Generative AI models can be used to design novel chemical structures that are structurally similar to this compound but potentially possess improved properties (e.g., enhanced selectivity, reduced off-target effects) or to optimize existing this compound derivatives for specific therapeutic goals emsj.net.

Identification of Combination Therapies: ML algorithms can analyze complex biological networks and drug-drug interaction data to predict synergistic combinations of this compound with other existing drugs, potentially leading to more effective or lower-dose treatments researchgate.net.

Biomarker Discovery: AI can analyze multi-omics data (genomics, proteomics, metabolomics) from patient cohorts to identify biomarkers that predict response to this compound, enabling precision medicine approaches.

These AI/ML applications can systematically re-examine this compound's existing data, uncover hidden relationships, and explore its potential in a manner far more efficient and comprehensive than traditional manual methods, thus opening new avenues for research and therapeutic application.

Q & A

How can researchers formulate a PICOT-based research question to investigate Pimetacin’s therapeutic efficacy in clinical studies?

Methodological Answer: The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures precision in clinical research design. For this compound studies:

  • Population : Define the target cohort (e.g., “adults with chronic inflammation aged 40–60”).
  • Intervention : Specify this compound dosage and administration (e.g., “50 mg twice daily”).
  • Comparison : Use a placebo or standard anti-inflammatory drug (e.g., indomethacin).
  • Outcome : Quantify measurable endpoints (e.g., “reduction in CRP levels by 30%”).
  • Time : Define the study duration (e.g., “12-week follow-up”).
    Example question: “In adults with osteoarthritis (P), does this compound 50 mg twice daily (I) reduce pain scores by 40% compared to naproxen (C) over 8 weeks (T)?” Conduct a preliminary literature review to validate gaps and align outcomes with existing evidence .

Q. What steps should researchers take to conduct a systematic literature review on this compound’s pharmacological mechanisms?

Methodological Answer:

  • Define Scope : Use PICOT to narrow focus (e.g., “this compound’s COX-2 inhibition in in vitro models”).
  • Database Search : Apply Boolean operators (e.g., “this compound AND (COX-2 OR cyclooxygenase)”) in PubMed, Scopus, and EMBASE.
  • Screening : Use PRISMA guidelines to filter studies by relevance and quality.
  • Synthesize Data : Tabulate findings (e.g., IC50 values, assay types) and highlight contradictions (e.g., conflicting results on COX-1 vs. COX-2 selectivity).
  • Identify Gaps : Note understudied areas, such as long-term toxicity in in vivo models .

Q. How can researchers ensure reproducibility in preclinical studies evaluating this compound’s anti-inflammatory effects?

Methodological Answer:

  • Detailed Protocols : Document exact experimental conditions (e.g., “this compound dissolved in DMSO at 10 mM stock”).
  • Control Groups : Include vehicle controls and positive controls (e.g., celecoxib).
  • Data Transparency : Report raw data (e.g., ELISA absorbance values) and statistical methods (e.g., ANOVA with post-hoc tests).
  • Reagent Validation : Use batch-specific purity certificates for this compound and reference standards.
  • Supplementary Materials : Provide spectra (e.g., HPLC chromatograms) and step-by-step protocols in appendices .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy across different experimental models?

Methodological Answer:

  • Meta-Analysis : Pool data from heterogeneous studies (e.g., in vitro vs. in vivo) using random-effects models to assess variability.
  • Sensitivity Analysis : Test if outliers (e.g., anomalous IC50 values) skew conclusions.
  • Methodological Audit : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in COX inhibition may stem from differences in enzyme sources (human recombinant vs. tissue-derived) .
  • Mechanistic Studies : Use knock-out models or siRNA to isolate pathways (e.g., “Does this compound’s effect persist in COX-2−/− mice?”).

Q. What strategies optimize this compound synthesis protocols for consistent batch-to-batch reproducibility in pharmacological studies?

Methodological Answer:

  • Quality Control : Request peptide content analysis (e.g., amino acid analysis) and HPLC purity ≥95%.
  • Solvent Removal : For cell-based assays, ensure residual TFA <1% via lyophilization or dialysis.
  • Stability Testing : Monitor degradation under storage conditions (e.g., −80°C vs. 4°C).
  • Documentation : Provide detailed synthesis reports, including reaction yields and purification steps .

Q. How can researchers design dose-response studies for this compound to minimize confounding variables?

Methodological Answer:

  • Dose Range : Use logarithmic scaling (e.g., 1–100 µM) to capture EC50/IC50 accurately.
  • Pharmacokinetic Integration : Adjust doses based on bioavailability data (e.g., plasma half-life from prior PK studies).
  • Negative Controls : Include solvent-only groups to rule out DMSO cytotoxicity.
  • Blinding : Assign treatment groups randomly and blind analysts to reduce bias .

Q. What ethical considerations are critical when designing clinical trials for this compound in vulnerable populations?

Methodological Answer:

  • Informed Consent : Use plain-language documents explaining risks (e.g., gastrointestinal effects).
  • Equitable Recruitment : Avoid excluding groups without justification (e.g., pregnant individuals).
  • Data Safety Monitoring : Appoint an independent board to review adverse events.
  • PICOT Alignment : Ensure outcomes (e.g., pain relief) justify participant burden .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Multiple Comparisons : Apply Bonferroni correction to adjust α-values.
  • Power Analysis : Predefine sample sizes to detect ≥20% effect sizes with 80% power.
  • Transparency : Report exact p-values (e.g., p = 0.034) instead of thresholds (e.g., p < 0.05) .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Linearity : Test 5–7 concentrations (e.g., 1–100 ng/mL) with R² ≥ 0.99.
  • Recovery Rates : Spike plasma/serum with known this compound amounts; accept 85–115% recovery.
  • Inter-Day Precision : Analyze triplicates over 3 days; CV ≤ 15%.
  • LLOQ : Define the lowest quantifiable concentration with signal-to-noise ≥10 .

Q. What steps mitigate batch-to-batch variability in this compound’s pharmacological assays?

Methodological Answer:

  • Standardized Protocols : Use identical equipment and operators across batches.
  • Reference Standards : Include a well-characterized this compound batch in each assay.
  • Interim Analysis : Compare early and late batches using Bland-Altman plots.
  • Documentation : Archive batch-specific metadata (e.g., storage conditions, synthesis dates) .

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